molecular formula C18H14N2O3 B13136747 1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione CAS No. 91323-07-8

1-Amino-2-(2,3-dihydro-4H-1,4-oxazin-4-yl)anthracene-9,10-dione

Cat. No.: B13136747
CAS No.: 91323-07-8
M. Wt: 306.3 g/mol
InChI Key: FXGYTKJLRMAHAN-UHFFFAOYSA-N
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Description

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is a complex organic compound that features an anthracene backbone with an amino group and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene-9,10-dione core, followed by the introduction of the amino group and the oxazine ring through subsequent reactions. Specific reagents and conditions would depend on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions could modify the oxazine ring or the anthracene core.

    Substitution: The amino group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the anthracene core.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and materials.

    Biology: Potential use in bioimaging or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of organic electronic devices or as a dye.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be harnessed for use in devices.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-9,10-anthraquinone: Similar structure but lacks the oxazine ring.

    2-(2H-1,4-Oxazin-4(3H)-yl)anthracene-9,10-dione: Similar but without the amino group.

Uniqueness

1-Amino-2-(2H-1,4-oxazin-4(3H)-yl)anthracene-9,10-dione is unique due to the presence of both the amino group and the oxazine ring, which can impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

91323-07-8

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

1-amino-2-(2,3-dihydro-1,4-oxazin-4-yl)anthracene-9,10-dione

InChI

InChI=1S/C18H14N2O3/c19-16-14(20-7-9-23-10-8-20)6-5-13-15(16)18(22)12-4-2-1-3-11(12)17(13)21/h1-7,9H,8,10,19H2

InChI Key

FXGYTKJLRMAHAN-UHFFFAOYSA-N

Canonical SMILES

C1COC=CN1C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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